methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring a triazatricyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
Formation of the Triazatricyclic Core: This step often involves cyclization reactions where precursors such as nitriles or amines are subjected to cyclization agents under controlled conditions.
Introduction of the Propan-2-yloxypropyl Group: This step involves the alkylation of the triazatricyclic core using propan-2-yloxypropyl halides in the presence of a base.
Imination and Oxidation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and oxo groups, using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the oxo group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propan-2-yloxypropyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, typically at low temperatures.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazatricyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific functionalities.
Mechanism of Action
The mechanism by which methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazatricyclic core allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
Compared to similar compounds, methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its triazatricyclic core, which imparts unique chemical and biological properties. This structural feature allows for more diverse interactions with biological targets and greater stability under various conditions.
Properties
CAS No. |
858744-17-9 |
---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-12(2)27-10-6-9-23-16(20)13(19(25)26-3)11-14-17(23)21-15-7-4-5-8-22(15)18(14)24/h4-5,7-8,11-12,20H,6,9-10H2,1-3H3 |
InChI Key |
IXUZBAYTXRHLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.